molecular formula C16H23N3O2 B268696 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Número de catálogo B268696
Peso molecular: 289.37 g/mol
Clave InChI: HQGKDYNIVNXEFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mecanismo De Acción

The exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has some limitations. Its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has a relatively short half-life, which limits its efficacy in some applications.

Direcciones Futuras

There are several future directions for research on 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide. One potential direction is the development of more potent and selective 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide analogs that exhibit improved pharmacological properties. Another direction is the investigation of the potential application of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide in cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide and its effects on various signaling pathways.

Métodos De Síntesis

The synthesis of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide involves the reaction between N-ethyl-4-aminobenzamide and cyclohexyl isocyanate. The reaction occurs in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. The yield of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is typically around 70-80%.

Aplicaciones Científicas De Investigación

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has also been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

Propiedades

Nombre del producto

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Fórmula molecular

C16H23N3O2

Peso molecular

289.37 g/mol

Nombre IUPAC

4-(cyclohexylcarbamoylamino)-N-ethylbenzamide

InChI

InChI=1S/C16H23N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,20)(H2,18,19,21)

Clave InChI

HQGKDYNIVNXEFP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canónico

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.